molecular formula C19H16N2O4S B2830724 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105206-33-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2830724
CAS No.: 1105206-33-4
M. Wt: 368.41
InChI Key: UUUSXBMELKFUCP-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole moiety fused to an isoxazole ring, connected via an acetamide linker to a 2-(methylthio)phenyl group. Its structure combines heterocyclic and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-26-18-5-3-2-4-14(18)20-19(22)10-13-9-16(25-21-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSXBMELKFUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring through a cyclization reaction. The benzo[d][1,3]dioxole moiety can be introduced via a coupling reaction with an appropriate halogenated precursor. The final step often involves the acylation of the intermediate with 2-(methylthio)phenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes may involve continuous flow chemistry to ensure consistent production quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

(i) 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p)
  • Structure : Contains a thiadiazole ring instead of isoxazole, with a methylthio group directly attached to the thiadiazole.
  • Synthesis : Prepared via nucleophilic substitution, yielding a pink solid (mp 171–172°C) .
  • Key Data: ^1H NMR (DMSO-d6): δ 12.85 (s, NH), 4.82 (s, CH2), 2.49 (s, SCH3). Bioactivity: Not reported, but thiadiazoles are known for antimicrobial properties.
(ii) 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide (7)
  • Structure : Incorporates a triazole ring and a hydroxyphenylthio group.
  • Synthesis : Utilized EDC/DMAP-mediated coupling in DCM/DMF under argon .
(iii) N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
  • Structure: Features a thiazolidinone core with a dioxole moiety and chloroacetamide.
  • Synthesis: Likely involves condensation of thiazolidinone precursors with chloroacetyl chloride .

Physicochemical and Spectral Comparisons

Compound Core Structure Substituents Melting Point (°C) Key Spectral Features
Target Compound Isoxazole Benzo[d][1,3]dioxole, 2-(methylthio)phenyl Not reported Expected IR: ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N). NMR: δ 5.97 (dioxole OCH2O), δ 2.5 (SCH3)
5p Thiadiazole Benzo[d][1,3]dioxole, methylthio 171–172 ^1H NMR: δ 5.97 (dioxole OCH2O), δ 2.49 (SCH3). IR: 1606 cm⁻¹ (C=O)
7 Triazole Benzo[d][1,3]dioxole, hydroxyphenylthio Not reported IR: ~1679 cm⁻¹ (C=O). NMR: δ 7.36–7.72 (aromatic protons)
N-[2-(5-Benzo[...]dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone Benzo[d][1,3]dioxole, chloroacetamide Not reported Molecular weight: 368.77. Likely IR: ~1740 cm⁻¹ (C=O thiazolidinone)

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction conditions and analytical validation:

  • Catalyst Screening : Use high-throughput screening to identify efficient catalysts for key steps (e.g., coupling reactions involving the isoxazole or methylthiophenyl groups) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve selectivity in cyclization steps .
  • Temperature Control : Gradual heating (60–80°C) during acetamide bond formation minimizes side reactions .
  • Purity Monitoring : Employ HPLC or TLC at each step to isolate high-purity intermediates. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Basic: What analytical techniques are critical for structural characterization and validation?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for dioxole protons) and methylthio group (δ 2.5 ppm for SCH₃) . 2D NMR (COSY, HSQC) resolves overlapping signals in the isoxazole region.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₇N₂O₃S).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the isoxazole-acetamide linkage, if crystallizable .

Advanced: How can researchers identify biological targets and elucidate mechanisms of action?

Methodological Answer:

  • In Silico Docking : Use software like AutoDock to predict binding affinity with targets such as COX-2 or kinases, leveraging the methylthiophenyl group’s potential hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with purified proteins (e.g., IC₅₀ determination for enzyme inhibition).
  • Gene Knockdown Models : CRISPR/Cas9-mediated knockout of suspected targets (e.g., inflammatory mediators) in cell lines to confirm functional relevance .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace methylthio with methoxy or halogens) to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzo[d][1,3]dioxole for metabolic stability, isoxazole for π-π stacking) using 3D-QSAR models .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., IC₅₀ against MMP-9) or antiproliferative screens (e.g., MTT assay in cancer cell lines) .

Advanced: How should contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Bioavailability Analysis : Measure plasma concentrations via LC-MS to assess absorption issues. The methylthio group may reduce solubility, requiring formulation adjustments (e.g., nanoemulsions) .
  • Metabolite Profiling : Incubate the compound with liver microsomes to identify rapid oxidative metabolism (e.g., sulfoxide formation) that diminishes in vivo activity .
  • Toxicokinetics : Evaluate tissue distribution in rodent models to rule out off-target accumulation .

Advanced: What methodologies assess oxidative metabolic stability of the methylthio group?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH to monitor sulfoxide/sulfone metabolites via LC-MS/MS. Kinetic parameters (t₁/₂, Clint) quantify metabolic liability .
  • Chemical Oxidation : Treat the compound with H₂O₂ or mCPBA to simulate metabolic pathways and isolate oxidation products for structural confirmation .
  • Computational Predictors : Tools like MetaSite model electron density around the sulfur atom to predict susceptibility to CYP450-mediated oxidation .

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